6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride
CAS No.:
Cat. No.: VC19832654
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride -](/images/structure/VC19832654.png)
Specification
Molecular Formula | C8H9ClN2O2 |
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Molecular Weight | 200.62 g/mol |
IUPAC Name | 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride |
Standard InChI | InChI=1S/C8H9ClN2O2/c1-5-3-11-8(13-4-5)6(2-10-11)7(9)12/h2,5H,3-4H2,1H3 |
Standard InChI Key | SDSSXQVAPKZMFR-UHFFFAOYSA-N |
Canonical SMILES | CC1CN2C(=C(C=N2)C(=O)Cl)OC1 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl chloride, reflects its bicyclic architecture, which integrates a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). Key structural attributes include:
Property | Value |
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Molecular Formula | C₈H₉ClN₂O₂ |
Molecular Weight | 200.62 g/mol |
CAS Registry Number | 1428233-77-5 |
SMILES Notation | CC1(CN2C(=C(C=N2)C(=O)Cl)OC1)C |
The carbonyl chloride group (-COCl) confers high reactivity, making the compound amenable to nucleophilic acyl substitution reactions. The methyl group at the 6-position enhances steric and electronic effects, influencing both synthetic accessibility and downstream biological activity .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically begins with the preparation of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylic acid, followed by chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative synthetic route involves:
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Cyclization: Reacting 5-amino-1-methylpyrazole with a γ-bromoester under basic conditions to form the oxazine ring.
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Carboxylic Acid Formation: Hydrolysis of the ester group to yield the corresponding carboxylic acid.
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Chlorination: Treating the carboxylic acid with thionyl chloride in anhydrous dichloromethane at 0–5°C to produce the carbonyl chloride .
Reaction Conditions:
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Temperature: 0–25°C (chlorination step)
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Solvent: Anhydrous dichloromethane or tetrahydrofuran
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Catalyst: None required; reaction proceeds via nucleophilic attack on the carbonyl carbon.
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to enhance yield and safety. Key considerations include:
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Purification: Distillation or recrystallization to achieve >98% purity.
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Waste Management: Recycling unreacted thionyl chloride and neutralizing acidic byproducts.
Physicochemical Properties
The compound’s reactivity and stability are governed by its functional groups:
Property | Value/Description |
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Melting Point | 112–114°C (decomposes) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); insoluble in water |
Stability | Moisture-sensitive; stored under inert atmosphere |
Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 3H, CH₃), 3.85–4.10 (m, 4H, CH₂), 6.92 (s, 1H, pyrazole-H) |
The electron-withdrawing carbonyl chloride group increases the compound’s electrophilicity, facilitating reactions with amines, alcohols, and other nucleophiles .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a versatile building block for synthesizing analogs with potential bioactivity. Notable applications include:
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Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .
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Anti-inflammatory Compounds: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to indomethacin (e.g., 0.8 µM vs. 0.5 µM) .
Material Science
The pyrazole-oxazine core contributes to thermally stable polymers. For example, polyamides incorporating this moiety exhibit glass transition temperatures (Tg) exceeding 200°C.
Parameter | Recommendation |
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Storage | -20°C under argon |
Handling | Use gloves and eye protection; avoid inhalation |
Toxicity | LD₅₀ (rat, oral): 320 mg/kg |
Exposure to moisture generates hydrogen chloride (HCl), necessitating stringent anhydrous conditions during synthesis .
Comparative Analysis with Analogues
6,7-Dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl chloride (non-methylated analog):
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Molecular Formula: C₇H₇ClN₂O₂
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Reactivity: Higher electrophilicity due to reduced steric hindrance.
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Applications: Less stable under physiological conditions compared to the methylated derivative .
Future Directions
Research opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Targeted Drug Delivery: Conjugating the carbonyl chloride with nanoparticles for site-specific action.
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